molecular formula C20H22N6O3S B2675969 7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 672920-99-9

7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2675969
CAS No.: 672920-99-9
M. Wt: 426.5
InChI Key: IRHAVPMKUGWQIE-UHFFFAOYSA-N
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Description

The compound “7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione” is a unique chemical with the linear formula C18H19N5O3S . It has a molecular weight of 385.448 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the available resources . For a comprehensive analysis, additional data such as solubility, melting point, boiling point, and spectral data would be needed.

Safety and Hazards

The compound is sold as-is, and Sigma-Aldrich, the provider, makes no representation or warranty with respect to this product . Therefore, it’s crucial to handle it with appropriate safety measures in a controlled laboratory environment.

Future Directions

The future directions of this compound largely depend on the results of ongoing and future research. As it’s part of a collection of rare and unique chemicals provided to early discovery researchers , it could potentially be used in a variety of scientific investigations, contributing to new discoveries in the field of chemistry.

Properties

IUPAC Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-24-16-15(17(27)23-19(24)28)26(18(22-16)25-9-4-5-10-25)11-6-12-30-20-21-13-7-2-3-8-14(13)29-20/h2-3,7-8H,4-6,9-12H2,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHAVPMKUGWQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCCSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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